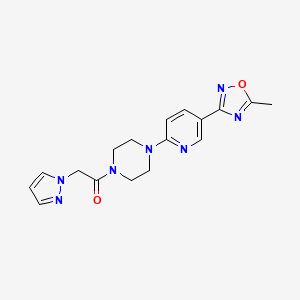

Piperazin-1-yl(pyridin-4-yl)methanone

説明

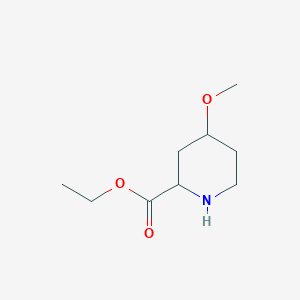

Piperazin-1-yl(pyridin-4-yl)methanone, also known as 1-isonicotinoylpiperazine, is a compound with the molecular weight of 191.23 . It has been used in various research and development contexts .

Synthesis Analysis

A series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . Another synthesis method involves the use of tert-butyl 4-isonicotinoylpiperazine-1-carboxylate and tert-Butyl 1-piperazinecarboxylate as raw materials .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H13N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that piperazine derivatives have been reported to show insect repellent and insecticidal activities .Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.23 . The predicted boiling point is 369.0±32.0 °C, and the predicted density is 1.167±0.06 g/cm3 .科学的研究の応用

1. Broad Therapeutic Potential

Piperazine derivatives exhibit a wide range of therapeutic uses. They have been recognized for their potential in various pharmacological categories, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of the piperazine nucleus allows for noticeable changes in medicinal potential through slight modifications of the substitution pattern. This adaptability makes piperazine a valuable building block for drug discovery, with a significant impact on the pharmacokinetic and pharmacodynamic properties of the resultant molecules (Rathi et al., 2016).

2. Anti-Mycobacterial Activity

Piperazine and its analogues have been reported to be exceptionally potent against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural framework of piperazine serves as a vital building block in the design of anti-TB molecules. The structure-activity relationship (SAR) of these compounds provides insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

3. Role in Central Nervous System (CNS) Drugs

Piperazine derivatives are prominent in the field of CNS drugs due to their ability to interact with various neurotransmitter receptors. They have been involved in the treatment of depression, psychosis, or anxiety. The understanding of the metabolism and disposition of arylpiperazine derivatives is crucial for the development of CNS drugs, especially considering their transformation into 1-aryl-piperazines and the associated therapeutic effects (Caccia, 2007).

4. TB Treatment Development

The piperazine-benzothiazinone compound Macozinone (PBTZ169) is under clinical studies for the treatment of tuberculosis (TB). It targets decaprenylphospohoryl ribose oxidase DprE1, crucial in the cell wall synthesis of the TB pathogen, Mycobacterium tuberculosis. The promising results from pilot clinical studies highlight the potential of piperazine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to piperazin-1-yl(pyridin-4-yl)methanone, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been observed to interact with their targets, leading to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting they may affect a range of biochemical pathways .

Pharmacokinetics

The compound has a predicted boiling point of 3690±320 °C and a predicted density of 1167±006 g/cm3 .

Result of Action

Similar compounds have been observed to produce various biological effects, suggesting that this compound may have similar impacts .

Action Environment

It’s worth noting that many compounds are influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

piperazin-1-yl(pyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYAETTZHAUHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39640-04-5 | |

| Record name | 39640-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((3,4-Difluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2774969.png)

![N-[(2-oxocyclohexyl)methyl]furan-2-carboxamide](/img/structure/B2774970.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)

![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)

![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)